molecular formula C12H14N2O5 B12990457 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid

2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid

Cat. No.: B12990457
M. Wt: 266.25 g/mol
InChI Key: NHYNGUZYFQFQAR-UHFFFAOYSA-N
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Description

2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a fused tetrahydroindazolone core. The indazole scaffold is substituted at the 3-position with an ethoxycarbonyl group and at the 7-position with a ketone.

The ethoxycarbonyl group (COOEt) contributes to the compound’s lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

2-(3-ethoxycarbonyl-7-oxo-5,6-dihydro-4H-indazol-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(18)10-7-4-3-5-8(15)11(7)14(13-10)6-9(16)17/h2-6H2,1H3,(H,16,17)

InChI Key

NHYNGUZYFQFQAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of ethyl acetoacetate with hydrazine hydrate to form the indazole core. This is followed by the introduction of the ethoxycarbonyl group through esterification reactions. The final step involves the oxidation of the intermediate compound to introduce the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of tetrahydroindazole compounds exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, those containing the indazole framework demonstrated effective inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods, indicating that higher concentrations of the compound correlate with increased antibacterial activity .

Anticancer Potential

The indazole derivatives have also been investigated for their anticancer properties. Molecular docking studies suggest that these compounds can interact with specific cancer-related targets, potentially leading to the development of new anticancer agents. The structure-activity relationship (SAR) studies indicate that modifications to the indazole moiety can enhance its efficacy against various cancer cell lines .

Anti-inflammatory Effects

Some studies have reported that compounds similar to 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid exhibit anti-inflammatory effects. These findings suggest potential applications in treating inflammatory diseases by modulating inflammatory pathways at the cellular level .

Case Studies

Several studies have documented the biological evaluation of synthesized compounds based on the indazole structure:

Study Objective Findings
Study AAntibacterial ActivityCompounds showed significant inhibition against Bacillus subtilis with ZOI values ranging from 10 mm to 20 mm depending on concentration .
Study BAnticancer ActivityIndazole derivatives displayed cytotoxic effects on various cancer cell lines with IC50 values in low micromolar ranges .
Study CAnti-inflammatory ActivityCompounds reduced pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents (Position) Molecular Formula Key Applications/Findings Reference
Target Compound : 2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid 3-COOEt, 7-oxo C₁₂H₁₄N₂O₅ Potential intermediate for enzyme inhibitors (inferred from analogs)
2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid 3-CF₃ C₁₀H₁₁F₃N₂O₂ Inhibitor of Trypanosoma brucei trypanothione synthetase (IC₅₀ = 2.5 μM for derivative 26)
Ethyl 2-(3-(difluoromethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate 3-CF₂H, 7-oxo, ethyl ester C₁₂H₁₄F₂N₂O₃ Intermediate in antiviral agents (e.g., HIV capsid inhibitors)
2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid 3-CF₂H, 4,4,7,7-F₄ C₁₀H₈F₆N₂O₂ Key component in lenacapavir derivatives for HIV treatment
2-(3-(1-Hydroxycyclopropyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid 3-hydroxycyclopropyl C₁₁H₁₄N₂O₃ Explored in prodrug strategies (MS: [M+H]⁺ = 237.1)

Key Observations:

Substituent Impact on Bioactivity: Trifluoromethyl (CF₃): Enhances metabolic stability and target affinity due to electron-withdrawing effects. Compound 26 (N-(4-chlorobenzyl)-2-(3-CF₃-indazolyl)acetamide) showed potent anti-trypanosomal activity (IC₅₀ = 2.5 μM) . Difluoromethyl (CF₂H): Balances lipophilicity and polarity. Derivatives are used in HIV capsid inhibitors (e.g., lenacapavir analogs) . Ethoxycarbonyl (COOEt): Likely acts as a prodrug moiety, improving oral bioavailability through esterase-mediated hydrolysis.

Ketone vs. Saturated Core: The 7-oxo group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with non-ketone analogs like 2-(3-CF₃-indazolyl)acetic acid .

Reactivity Notes:

  • The acetic acid moiety facilitates amide bond formation (e.g., coupling with benzylamines using HATU/DIPEA) .
  • Ethoxycarbonyl groups are prone to hydrolysis under basic conditions, enabling conversion to carboxylic acids for further derivatization .

Biological Activity

2-(3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid (CAS Number: 802541-32-8) is a compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C12H14N2O5C_{12}H_{14}N_{2}O_{5}, with a molecular weight of 266.25 g/mol. The structure contains an indazole moiety, which is often associated with diverse biological activities.

PropertyValue
CAS Number802541-32-8
Molecular FormulaC₁₂H₁₄N₂O₅
Molecular Weight266.25 g/mol

Anticancer Activity

Studies on related indazole derivatives have shown promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of indazole derivatives has been noted in several studies. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Properties

Indazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. This property can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of indazole derivatives, it was found that certain compounds exhibited IC50 values below 10 µM against breast cancer cell lines. The study suggested that these compounds induced apoptosis through mitochondrial pathways and inhibited the PI3K/Akt signaling pathway .

Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory effects of indazole derivatives showed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. The results indicated that the mechanism involved the suppression of NF-kB activation .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various indazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli .

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